molecular formula C32H54N2O B1609887 N-[2-(1H-indol-3-yl)ethyl]docosanamide CAS No. 7367-79-5

N-[2-(1H-indol-3-yl)ethyl]docosanamide

Cat. No.: B1609887
CAS No.: 7367-79-5
M. Wt: 482.8 g/mol
InChI Key: HAWFHRQOMIMGFR-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]docosanamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in various natural products and pharmaceuticals. This compound features an indole moiety linked to a long-chain fatty acid, docosanoic acid, through an amide bond. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]docosanamide typically involves the reaction between tryptamine and docosanoic acid. The process can be facilitated by using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under mild conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]docosanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or nitronium ions in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]docosanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems and its interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]docosanamide involves its interaction with specific molecular targets in biological systems. The indole moiety can interact with various receptors and enzymes, modulating their activity. The long-chain fatty acid component may influence the compound’s solubility and membrane permeability, enhancing its bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-indol-3-yl)ethyl]icosanamide
  • N-[2-(1H-indol-3-yl)ethyl]octadecanamide
  • N-[2-(1H-indol-3-yl)ethyl]hexadecanamide

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]docosanamide is unique due to its specific combination of an indole moiety and a docosanoic acid chain. This structure imparts distinct physicochemical properties and biological activities compared to other similar compounds with shorter or different fatty acid chains .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]docosanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H54N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-32(35)33-27-26-29-28-34-31-24-22-21-23-30(29)31/h21-24,28,34H,2-20,25-27H2,1H3,(H,33,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWFHRQOMIMGFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H54N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-[2-(1H-Indol-3-yl)ethyl]docosanamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038961
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7367-79-5
Record name Behenic acid tryptamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7367-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(1H-Indol-3-yl)ethyl]docosanamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038961
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

121 - 123 °C
Record name N-[2-(1H-Indol-3-yl)ethyl]docosanamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038961
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of N-behenoyltryptamine in food chemistry, particularly concerning cocoa products?

A1: N-behenoyltryptamine serves as a valuable indicator of shell content in cocoa products like cocoa butter. [, ] This is because N-behenoyltryptamine, along with other fatty acid tryptamides, is primarily found in the shell portion of the cocoa bean. By measuring its concentration, researchers and manufacturers can assess the purity and quality of cocoa butter and other cocoa products. [, ]

Q2: Can you describe the structural characteristics of N-behenoyltryptamine?

A2: N-Behenoyltryptamine (N-[2-(1H-indol-3-yl)ethyl]docosanamide) consists of a tryptamine moiety linked to behenic acid (docosanoic acid) via an amide bond. [, ] While the exact spectroscopic data might vary between studies, researchers often employ techniques like GC-MS and NMR to confirm its structure. [, ]

Q3: Has N-behenoyltryptamine been isolated from any natural sources, and are there other similar compounds found alongside it?

A3: Yes, N-behenoyltryptamine has been isolated from the seeds of Annona atemoya [] and Rollinia mucosa. [] Interestingly, these plants also contain a series of structurally related N-fatty acyl tryptamines with varying chain lengths. For instance, N-lignoceroyltryptamine, N-cerotoyltryptamine, and N-octacosanoyl tryptamine were found alongside N-behenoyltryptamine in Annona atemoya seeds. [] Similarly, Rollinia mucosa seeds yielded N-palmitoyltryptamine, N-stearoyltryptamine, N-arachidoyltryptamine, N-tricosanoyltryptamine, and N-pentacosanoyltryptamine. [] This suggests a potential for diverse biological activities within this class of compounds.

Q4: Are there specific analytical methods designed for the detection and quantification of N-behenoyltryptamine, especially in complex matrices like cocoa products?

A4: Researchers have developed sensitive and selective methods for quantifying fatty acid tryptamides, including N-behenoyltryptamine, in cocoa products. [] These methods, while not explicitly detailed in the provided abstracts, likely involve chromatographic techniques like HPLC or GC coupled with appropriate detectors to accurately measure the concentration of these compounds even in complex mixtures. []

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